4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound consists of a triazole ring, a furan ring, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of furan-2-carbaldehyde with 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the compound can occur at the triazole ring, resulting in the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((Furan-2-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((Furan-2-ylmethylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((Furan-2-ylmethylene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the methoxy group in 4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and may contribute to its enhanced potency and selectivity in various applications.
Properties
CAS No. |
613249-03-9 |
---|---|
Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
4-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4O2S/c1-19-11-5-2-4-10(8-11)13-16-17-14(21)18(13)15-9-12-6-3-7-20-12/h2-9H,1H3,(H,17,21)/b15-9+ |
InChI Key |
UIMCXOSEBWOZGK-OQLLNIDSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.